2-(2-Hydroxyethoxy)isoindoline-1,3-dione
Overview
Description
2-(2-Hydroxyethoxy)isoindoline-1,3-dione, also known as Irgacure 784, is a photoinitiator commonly used in the production of UV-curable coatings and inks . It has a molecular weight of 235.24 .
Synthesis Analysis
The synthesis of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione involves the reaction of 2-(2-aminoethyl)-ethanol and phthalic anhydride. These reactants are dissolved in toluene and the resulting solution is heated under reflux for 6 hours with a Dean-Stark apparatus .Molecular Structure Analysis
The molecular formula of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione is C12H13NO4 . The InChI code is 1S/C12H13NO4/c14-6-8-17-7-5-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-4,14H,5-8H2 .Physical And Chemical Properties Analysis
2-(2-Hydroxyethoxy)isoindoline-1,3-dione is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 412.0±25.0 °C at 760 mmHg, and a flash point of 203.0±23.2 °C . It has 5 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .Scientific Research Applications
Pharmaceutical Synthesis
Isoindoline-1,3-diones, including 2-(2-Hydroxyethoxy)isoindoline-1,3-dione, have gained significant attention for their potential use in pharmaceutical synthesis . The structure-activity relationships and biological properties of these derivatives are being studied to unlock their potential as therapeutic agents .
Herbicides
These compounds are also being explored for their potential use in the development of herbicides . The unique chemical structure of isoindoline-1,3-diones could potentially be leveraged to create more effective and environmentally friendly herbicides .
Colorants and Dyes
Isoindoline-1,3-diones are being used in the development of colorants and dyes . Their aromatic structure and carbonyl groups at positions 1 and 3 make them suitable for creating a wide range of colors .
Polymer Additives
These compounds are being studied for their potential use as additives in polymers . They could potentially enhance the properties of polymers, making them more durable, flexible, or resistant to certain environmental factors .
Organic Synthesis
Isoindoline-1,3-diones are being used in organic synthesis . They are involved in various synthetic strategies to create complex organic compounds .
Photochromic Materials
These compounds are being explored for their potential use in the development of photochromic materials . These are materials that change color in response to light, and isoindoline-1,3-diones could potentially enhance their performance .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary target of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses, thus terminating nerve transmission . This compound also modulates the dopamine receptor D3 , suggesting potential applications as antipsychotic agents .
Mode of Action
2-(2-Hydroxyethoxy)isoindoline-1,3-dione exerts a competitive inhibition on AChE . This means it competes with acetylcholine for the active site of AChE, reducing the rate at which acetylcholine is broken down and thus increasing the concentration of acetylcholine in the synapse . This can enhance cholinergic transmission, which is often impaired in conditions such as Alzheimer’s disease .
Pharmacokinetics
Its molecular weight (23524) and physical form (solid) suggest that it may have good bioavailability
Result of Action
The inhibition of AChE by 2-(2-Hydroxyethoxy)isoindoline-1,3-dione can lead to increased acetylcholine levels, potentially improving cognitive function in conditions like Alzheimer’s disease . Its modulation of the dopamine receptor D3 could have antipsychotic effects . It also has potential capacity in the treatment of Alzheimer’s disease by inhibiting β-amyloid protein aggregation .
Action Environment
The action of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature and pH. It is recommended to be stored in a dry environment at 2-8°C
properties
IUPAC Name |
2-(2-hydroxyethoxy)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-5-6-15-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,12H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSUQMBAMQLTFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethoxy)isoindoline-1,3-dione |
Synthesis routes and methods I
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Synthesis routes and methods II
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